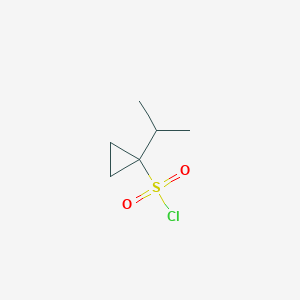

1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride” is an organic compound with the CAS Number: 1820619-81-5 . It has a molecular weight of 182.67 and its IUPAC name is 1-isopropylcyclopropanesulfonyl chloride . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclopropane ring with a sulfonyl chloride group and an isopropyl group attached to it.Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 182.67 . The storage temperature is 4°C .Applications De Recherche Scientifique

Palladium-Catalyzed Nucleophilic Substitutions

1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride demonstrates its utility in palladium(0) catalyzed nucleophilic substitutions. Such reactions involve unsymmetric 1,1-dimethylene-π-allyl complex formations, revealing potential in synthesizing cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).

Reactions with Trimethylsilyl Chlorosulfonate

Cyclopropanes react with trimethylsilyl chlorosulfonate, leading to derivatives resulting from substitution without ring opening. This highlights the effect of the trimethylsilyl group in these reactions, offering pathways for synthesizing bifunctional butenes and diacyl derivatives (Grignon-Dubois & Dunogues, 1986).

Chlorination Studies

Research demonstrates that phenylsulfinylcyclopropanes undergo chlorination with various agents, forming 1-chloro-1-(phenylthio)cyclopropanes. This process does not lead to ring opening, indicating potential applications in developing controlled chlorination reactions (Masuda, Furukawa, & Ōae, 1978).

Hydrolysis and Reaction with Tertiary Amines

Cyclopropanesulfonyl chloride's mechanisms of hydrolysis and reactions with tertiary amines in organic media have been studied. These reactions provide insights into the behavior of the three-membered ring and corresponding sulfene, which are significant for understanding the chemical behavior of cyclopropanesulfones (King, Lam, & Ferrazzi, 1993).

Synthesis of Highly Substituted trans-Dihydrofuran and Cyclopropane Derivatives

The synthesis of trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives with sulfonyl groups showcases the versatility of cyclopropanesulfones. These derivatives are prepared with high chemoselectivity and moderate overall chemical yield, indicating their potential in synthetic chemistry (Cao et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-propan-2-ylcyclopropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEERJZUNIBOLOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)